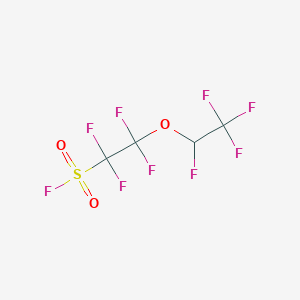
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with suitable sulfonyl fluoride precursors under controlled conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process generally includes steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated ether with similar applications in industrial and scientific research.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: A hydrofluoroether used as a substitute for chlorofluorocarbons in various applications.
Uniqueness
1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride stands out due to its high fluorine content and the presence of both ether and sulfonyl fluoride functional groups. This combination imparts unique reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
446312-61-4 |
|---|---|
Molecular Formula |
C4HF9O3S |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4HF9O3S/c5-1(2(6,7)8)16-3(9,10)4(11,12)17(13,14)15/h1H |
InChI Key |
POZNIVAWKKIAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


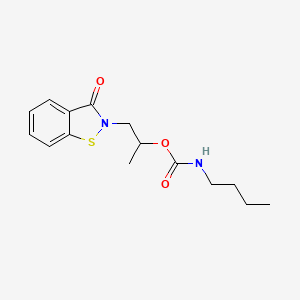
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
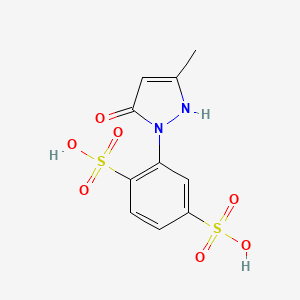
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

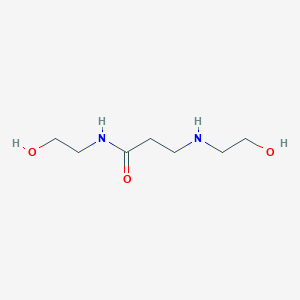
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

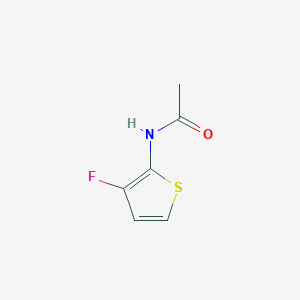


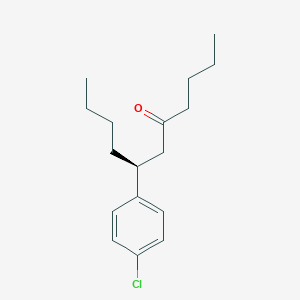
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
